4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a trifluoromethyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the propan-2-yl group. The trifluoromethylphenyl group is then attached, and finally, the pyrrolidinone moiety is synthesized and integrated into the structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and pyrrolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidinone moiety can interact with enzymes and proteins, altering their function and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures, such as 1H-benzimidazole, exhibit comparable biological activities.
Trifluoromethylphenyl Compounds: Molecules like 3-(trifluoromethyl)aniline share the trifluoromethyl group, contributing to their chemical reactivity and biological properties.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness
4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodiazole and pyrrolidinone moieties contribute to its diverse reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C21H20F3N3O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H20F3N3O/c1-13(2)27-18-9-4-3-8-17(18)25-20(27)14-10-19(28)26(12-14)16-7-5-6-15(11-16)21(22,23)24/h3-9,11,13-14H,10,12H2,1-2H3 |
InChI Key |
RMOVSHHGNJANNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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